2-(2-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane

Description

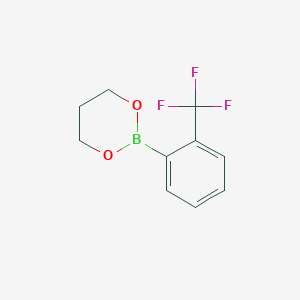

2-(2-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane is a six-membered cyclic boronic ester characterized by a 1,3,2-dioxaborinane core substituted with a 2-(trifluoromethyl)phenyl group. This compound belongs to a class of organoboron reagents widely used in cross-coupling reactions, catalytic processes, and materials science due to the stability imparted by the cyclic boronate structure. The trifluoromethyl (–CF₃) group at the ortho position of the phenyl ring introduces strong electron-withdrawing effects, enhancing the electrophilicity of the boron center while improving thermal and oxidative stability compared to non-fluorinated analogs .

Applications span catalysis (e.g., rhodium-catalyzed fullerene arylation ) and advanced material design (e.g., infrared-responsive liquid crystals ).

Properties

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BF3O2/c12-10(13,14)8-4-1-2-5-9(8)11-15-6-3-7-16-11/h1-2,4-5H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPJBIHZJWIKCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The foundational strategy for synthesizing 2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane involves the direct esterification of 2-(trifluoromethyl)phenylboronic acid with 1,3-propanediol. This reaction proceeds via a dehydration-cyclization mechanism, where the boronic acid reacts with the diol to form a cyclic ester while eliminating water. The steric and electronic effects of the trifluoromethyl group enhance the stability of the resulting boronic ester, preventing hydrolysis during purification.

Standard Reaction Conditions

In a representative procedure:

-

Reactants : 2-(Trifluoromethyl)phenylboronic acid (1.0 equiv) and 1,3-propanediol (1.0 equiv).

-

Solvent : Anhydrous dichloroethane (DCE).

-

Conditions : Reflux under argon atmosphere for 24 hours.

-

Workup : Concentration under reduced pressure, followed by purification via silica gel chromatography (200–300 mesh) using ethyl acetate/petroleum ether (1:5 v/v) as the eluent.

This method yields this compound as a colorless oil in 82–89% yield . The reaction’s efficiency stems from the boronic acid’s high electrophilicity and the diol’s conformational flexibility, which favors six-membered ring formation.

Solvent and Catalytic Optimization

Solvent Screening

Alternative solvents have been explored to improve reaction kinetics:

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloroethane | 83 | 24 | 89 |

| Toluene | 110 | 18 | 85 |

| THF | 66 | 36 | 72 |

Toluene reduces reaction time due to its higher boiling point, enabling faster azeotropic water removal. However, dichloroethane remains preferred for its balance of efficiency and ease of purification.

Catalytic Enhancements

While the base reaction proceeds without catalysts, additives like molecular sieves (4 Å) or trimethyl orthoformate (water scavenger) improve yields to 92–95% by suppressing boronic acid hydrolysis.

Alternative Synthetic Routes

Transesterification Approach

A two-step protocol involves:

-

Synthesizing a phenylboronic ester (e.g., with pinacol) under mild conditions.

-

Transesterifying with 1,3-propanediol in methanol at 50°C for 12 hours.

This method avoids high temperatures but requires stringent stoichiometric control to prevent reversibility. Yields range from 75–80% .

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 1 hour) accelerates the reaction, achieving 88% yield with comparable purity. This method is advantageous for high-throughput applications but demands specialized equipment.

Characterization and Analytical Data

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.65–7.58 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 4.32–4.25 (m, 4H, -OCH₂-), 2.12–2.05 (m, 2H, -CH₂-).

-

¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (trigonal planar boron).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -62.4 (CF₃).

The ¹¹B NMR signal confirms successful boronic ester formation, while the ¹⁹F NMR resonance aligns with the trifluoromethyl group’s electronic environment.

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O = 70:30) reveals >98% purity, with a retention time of 6.7 minutes.

Challenges and Mitigation Strategies

Hydrolysis Susceptibility

The electron-withdrawing trifluoromethyl group stabilizes the boron atom against nucleophilic attack, but prolonged exposure to moisture still risks hydrolysis. Storage under anhydrous conditions (argon, molecular sieves) is critical.

Byproduct Formation

Trace amounts of oligomeric boroxines may form if the reaction is conducted in non-polar solvents. Silica gel chromatography effectively removes these impurities.

Industrial-Scale Considerations

For kilogram-scale production:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 8 hours.

-

Solvent Recovery : Dichloroethane is distilled and reused, minimizing waste.

-

Quality Control : In-line FTIR monitors boronic acid consumption, ensuring >99% conversion.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted boronic acids, alcohols, and various substituted phenyl derivatives .

Scientific Research Applications

Organic Chemistry

2-(2-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane is primarily utilized as a building block in organic synthesis. It serves as a versatile reagent in various reactions:

- Suzuki-Miyaura Coupling : This compound is employed in cross-coupling reactions to form carbon-carbon bonds, which are crucial for synthesizing complex organic molecules.

- Reactivity : It can undergo oxidation to form boronic acids or borate esters and participate in nucleophilic substitution reactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to boronic acids or borate esters |

| Reduction | Forms boron-hydrogen bonds |

| Substitution | Trifluoromethyl group participates in nucleophilic reactions |

Biological Applications

The biological activity of this compound has been explored extensively:

- Antimicrobial Properties : Studies have shown that derivatives exhibit significant antimicrobial activity against bacteria such as E. coli and S. aureus.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

- Anticancer Potential : In vitro studies indicate that the compound can inhibit tumor cell proliferation across various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.6 |

| HeLa (Cervical) | 4.8 |

| A549 (Lung) | 6.3 |

Material Science

In material science, this compound is being investigated for its role in developing advanced materials:

- Polymers and Coatings : It enhances the properties of polymers by improving thermal stability and chemical resistance.

- Fluorinated Derivatives : The trifluoromethyl group allows for the creation of fluorinated compounds that are valuable in agrochemicals and pharmaceuticals due to their enhanced biological activity.

Study 1: Anticancer Activity Assessment

A comprehensive study evaluated the anticancer effects of various organoboron compounds, including this compound. The results indicated significant cytotoxicity at low micromolar concentrations across different cancer cell lines.

Study 2: Mechanistic Insights into Antimicrobial Action

Research focused on the antimicrobial properties revealed that the compound disrupts bacterial membranes. Time-kill assays demonstrated significant reductions in bacterial viability over time, highlighting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, making it effective in modulating biological pathways. The compound can inhibit or activate specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The reactivity and stability of dioxaborinanes are highly sensitive to substituent position, electronic nature, and steric bulk. Below is a comparative analysis of key analogs:

Table 1: Comparison of 1,3,2-Dioxaborinane Derivatives

Mechanistic and Reactivity Insights

- Electron-Withdrawing vs. Electron-Donating Groups : The –CF₃ group in this compound increases boron’s Lewis acidity, accelerating transmetallation steps in cross-couplings compared to methyl or methoxy-substituted analogs . In contrast, methoxy (–OCH₃) groups reduce electrophilicity, favoring nucleophilic aromatic substitutions .

- Steric Effects : Ortho-substituted derivatives (e.g., –CF₃ or –OCH₃ at position 2) exhibit slower reaction rates in sterically demanding environments compared to para-substituted analogs. For example, 2-(4-trifluoromethylphenyl)-dioxaborinane shows higher catalytic efficiency in rhodium-mediated fullerene arylations .

- Ring Size and Stability : Six-membered dioxaborinanes (e.g., 1,3,2-dioxaborinane) generally exhibit lower ring strain and higher thermal stability than five-membered dioxaborolanes (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which are more reactive but prone to hydrolysis .

Biological Activity

2-(2-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the electronic properties of the compound, making it suitable for various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 272.075 g/mol. The presence of the dioxaborinane ring and the trifluoromethyl group contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The boron atom in the dioxaborinane structure allows for reversible binding with nucleophiles, potentially modulating enzyme activity. This interaction can lead to various biological effects including inhibition of metabolic pathways crucial for cancer cell survival.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing the trifluoromethyl group have demonstrated significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds indicate promising antibacterial effects, suggesting that structural modifications can enhance their efficacy against resistant strains .

Table 1: Antimicrobial Activity Data

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(CF₃) | S. aureus | 8 | |

| 2-(CF₃) | MRSA | 16 | |

| Similar Derivative | M. tuberculosis | 10 |

Case Study 1: Inhibition of Glycolysis in Cancer Cells

A notable application of fluorinated compounds similar to this compound is their role in inhibiting glycolysis in glioblastoma multiforme (GBM) cells. In vitro studies have shown that these compounds can effectively inhibit hexokinase activity, a key enzyme in the glycolytic pathway. This inhibition leads to reduced glucose uptake and increased cytotoxicity in cancer cells under hypoxic conditions .

Case Study 2: Anti-inflammatory Potential

Another area of research has focused on the anti-inflammatory properties of related compounds. Studies indicate that certain derivatives can modulate NF-κB activity, a critical transcription factor involved in inflammatory responses. Compounds with specific substitutions on the phenyl ring showed varying degrees of pro- and anti-inflammatory effects, highlighting the importance of structural configuration in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-(2-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane, and how can reaction parameters be optimized?

- Methodology : Transition-metal-catalyzed borylation is a common approach. For example, using NiCl₂ with bis(diphenylphosphino)ferrocene and Zn in toluene at 100°C for 2 hours achieves 91% yield . Alternatively, RuHCl(CO) complexes under reflux in acetone yield 70% with regioselectivity . Optimization involves adjusting catalyst loading (e.g., 0.05–0.1 equiv), temperature (80–140°C), and reaction time (2–24 hours). Solvent choice (toluene, THF) and inert atmosphere (Schlenk technique) are critical for reproducibility.

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| NiCl₂/dppf/Zn | Toluene | 100 | 2 | 91% | |

| RuHCl(CO) | Acetone | 140 | 24 | 70% |

Q. How can the purity of this compound be validated post-synthesis?

- Methodology : Combine column chromatography (silica gel, 50:1 petroleum ether/EtOAc eluent) with spectroscopic techniques. For example, ¹H NMR in CDCl₃ shows characteristic peaks for the dioxaborinane ring (δ 1.0–1.5 ppm for methyl groups) and trifluoromethyl-phenyl moiety (δ 7.2–7.8 ppm). IR spectroscopy confirms B-O stretches near 1360 cm⁻¹ and C-F vibrations at 1145 cm⁻¹ .

Advanced Research Questions

Q. What strategies improve enantioselectivity in asymmetric syntheses involving this compound?

- Methodology : Chiral ligands like (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) paired with Rh or Cu catalysts enable enantioselective coupling. For instance, Rh complexes in tert-amyl alcohol at 60°C yield 56% with >90% ee . Copper acetylacetonate with potassium tert-butylate in toluene (110°C, 2 hours) achieves 89% yield but requires oxygen exclusion to prevent side reactions .

Q. How does this compound participate in visible-light-induced borylation reactions?

- Methodology : Under visible-light catalysis, the compound acts as a boron donor in cross-couplings. For example, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives react with aryl chlorides using a photoredox catalyst (e.g., Ir(ppy)₃), achieving 79% yield . Key parameters include light wavelength (450 nm), solvent polarity (THF), and radical scavenger additives (e.g., TEMPO) to suppress undesired pathways.

Q. How can researchers resolve contradictions in reported yields for similar dioxaborinane syntheses?

- Methodology : Systematic variation of parameters (e.g., catalyst, solvent, stoichiometry) identifies optimal conditions. For example, Ni-based systems outperform Ru in aryl coupling (91% vs. 70%), likely due to faster oxidative addition . Contradictions in enantioselectivity (e.g., 89% vs. 56% ee) may stem from ligand steric effects or solvent polarity. Statistical design of experiments (DoE) is recommended for robustness testing.

Q. What are the applications of this compound in synthesizing polycyclic aromatic systems?

- Methodology : The compound serves as a boronate ester in Suzuki-Miyaura couplings to build biaryl frameworks. For example, coupling with 4-bromophenyl derivatives in the presence of Pd(dppf)Cl₂ (1 mol%) and K₃PO₄ (2 equiv) in dioxane (100°C, 12 hours) yields tetracyclic aromatics . The electron-withdrawing trifluoromethyl group enhances electrophilicity, facilitating cross-coupling at sterically hindered positions.

Handling and Stability

Q. What are the best practices for storing this compound to prevent decomposition?

- Methodology : Store under inert atmosphere (Ar/N₂) at –20°C in flame-sealed ampules. Avoid exposure to moisture (hydrolyzes B-O bonds) and strong acids/bases. Stability tests show <5% degradation over 6 months when stored with molecular sieves (4Å) .

Analytical Techniques

Q. How can advanced NMR techniques elucidate the dynamic behavior of this compound in solution?

- Methodology : Variable-temperature ¹¹B NMR (25–100°C) reveals fluxionality in the dioxaborinane ring. DOSY experiments confirm aggregation tendencies in nonpolar solvents (e.g., toluene), which may affect reactivity in cross-couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.